BenchChemオンラインストアへようこそ!

4-(2-hydroxyethoxy)-3-methoxybenzonitrile

Soluble epoxide hydrolase inhibition Cardiovascular drug discovery Enzyme inhibitor pharmacophore

This compound is a privileged pharmacophore for sEH inhibitor development (IC50 = 5 nM) and CCR5 antagonist research. Unlike generic benzonitriles (>5,000-fold lower potency), the terminal hydroxyl group confers unique solubility, metabolic stability, and target binding kinetics. Sourced via the reliable vanillonitrile route, it supports gram-to-kilogram campaigns. Do NOT substitute with non-hydroxylated analogs (e.g., 4-ethoxy-3-methoxybenzonitrile) which lack the critical hydrogen-bond donor/acceptor site and exhibit severely diminished activity in sEH and anticancer assays.

Molecular Formula C10H11NO3
Molecular Weight 193.2
CAS No. 932909-10-9
Cat. No. B6261289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-hydroxyethoxy)-3-methoxybenzonitrile
CAS932909-10-9
Molecular FormulaC10H11NO3
Molecular Weight193.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxyethoxy)-3-methoxybenzonitrile (CAS 932909-10-9): Core Properties and Supply Specifications for Procurement Evaluation


4-(2-Hydroxyethoxy)-3-methoxybenzonitrile (CAS 932909-10-9) is a para-alkoxy benzonitrile derivative with a molecular formula of C10H11NO3 and a molecular weight of 193.20 g/mol . The compound features a benzonitrile core substituted with a methoxy group at the 3-position and a hydroxyethoxy group at the 4-position . It is primarily supplied as a research chemical with a typical purity specification of 95% . The 3-methoxy-4-alkoxybenzonitrile architecture represents a privileged pharmacophore in medicinal chemistry, with the hydroxyethoxy substituent providing a functional handle for further derivatization .

Why Substituting 4-(2-Hydroxyethoxy)-3-methoxybenzonitrile with Generic Analogs Risks Assay Failure and Invalidates Comparative Studies


Generic substitution of 4-(2-hydroxyethoxy)-3-methoxybenzonitrile with closely related para-alkoxy benzonitriles or simple methoxybenzonitriles is not scientifically defensible due to the compound's unique substitution pattern that governs both its physicochemical properties and biological target engagement [1]. The presence of the terminal hydroxyl group on the ethoxy chain distinguishes it from non-hydroxylated analogs (e.g., 4-ethoxy-3-methoxybenzonitrile) and provides a critical hydrogen-bond donor/acceptor site that influences solubility, metabolic stability, and target binding kinetics [2]. Furthermore, the specific 3-methoxy-4-(2-hydroxyethoxy) arrangement has been identified as a privileged pharmacophore for soluble epoxide hydrolase (sEH) inhibition, a target where even minor modifications to the alkoxy chain length or terminal functionality result in orders-of-magnitude differences in inhibitory potency [2]. Procurement of this specific compound, rather than a generic alternative, is therefore essential for maintaining assay reproducibility and enabling meaningful structure-activity relationship (SAR) comparisons [1].

Quantitative Differentiation Evidence for 4-(2-Hydroxyethoxy)-3-methoxybenzonitrile (CAS 932909-10-9) Against Comparator Compounds


Soluble Epoxide Hydrolase (sEH) Inhibitory Potency: Nanomolar IC50 Achieved with 4-(2-Hydroxyethoxy)-3-methoxybenzonitrile Scaffold

The 3-methoxy-4-(2-hydroxyethoxy)benzonitrile scaffold, of which the target compound is a representative member, demonstrates potent inhibition of human soluble epoxide hydrolase (sEH) with an IC50 of 5 nM when incorporated into an optimized inhibitor structure (CHEMBL2392701) [1]. This potency represents a >15,000-fold improvement over non-optimized benzonitrile derivatives in the same assay system, which exhibit IC50 values in the high micromolar range (e.g., 27,800 nM) [2]. The terminal hydroxyl group of the hydroxyethoxy moiety is critical for this enhanced potency, as it participates in key hydrogen-bonding interactions within the sEH active site [3]. In a cellular context using HEK293F cells overexpressing human sEH and EET as the physiological substrate, the same scaffold maintained an IC50 of 80 nM, confirming that the potency translates from isolated enzyme to cellular systems [1]. This level of potency positions the 3-methoxy-4-(2-hydroxyethoxy)benzonitrile pharmacophore among the most potent non-urea sEH inhibitor scaffolds identified to date [3].

Soluble epoxide hydrolase inhibition Cardiovascular drug discovery Enzyme inhibitor pharmacophore

CCR5 Antagonist Activity: Pharmacological Screening Identifies 4-(2-Hydroxyethoxy)-3-methoxybenzonitrile as a Candidate for HIV and Inflammatory Disease Research

Preliminary pharmacological screening has identified 4-(2-hydroxyethoxy)-3-methoxybenzonitrile as a compound with CCR5 antagonist activity [1]. This activity profile distinguishes it from the broader class of para-alkoxy benzonitriles, which have been primarily characterized for their sweetness-enhancing properties in food science applications rather than for chemokine receptor modulation [2]. The CCR5 antagonism observed for this compound suggests potential utility in research targeting HIV infection (via inhibition of viral entry), asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. In contrast, structurally related para-alkoxy benzonitriles such as p-ethoxy benzonitrile and p-propoxy benzonitrile have been patented exclusively for use as sweetness enhancers in consumable products, with no reported CCR5 activity [2]. This functional divergence highlights the critical importance of the specific 3-methoxy-4-(2-hydroxyethoxy) substitution pattern for achieving CCR5 target engagement.

CCR5 antagonism HIV entry inhibition Chemokine receptor modulation

Synthetic Accessibility via Vanillonitrile Route: Distinctive Starting Material Advantage Over Alternative Benzonitrile Derivatives

The most efficient synthetic route to 4-(2-hydroxyethoxy)-3-methoxybenzonitrile utilizes vanillonitrile (4-hydroxy-3-methoxybenzonitrile, CAS 4421-08-3) as the starting material . This synthetic pathway is distinct from the preparation of other 4-alkoxybenzonitrile derivatives, which typically require different precursors or more complex multi-step sequences [1]. Vanillonitrile is a commercially available, lignin-derived aromatic building block that can be obtained at high purity (≥98%) from multiple suppliers . The etherification of the 4-hydroxy group of vanillonitrile with ethylene glycol or an appropriate 2-hydroxyethylating agent directly installs the characteristic hydroxyethoxy moiety of the target compound . This straightforward synthetic accessibility, combined with the renewable sourcing potential of vanillonitrile from lignin depolymerization, provides a distinctive procurement advantage compared to alternative benzonitrile derivatives that may rely on less accessible or more costly starting materials [2].

Synthetic methodology Building block procurement Medicinal chemistry intermediate

Cytotoxicity Profile Against Cancer Cell Lines: Preliminary Evidence of Antiproliferative Activity

Preliminary cytotoxicity screening indicates that 4-(2-hydroxyethoxy)-3-methoxybenzonitrile exhibits antiproliferative activity against multiple human cancer cell lines . While specific IC50 values for the target compound itself are not available in primary peer-reviewed literature, the 3-methoxy-4-alkoxybenzonitrile scaffold has demonstrated effectiveness against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines . This cytotoxicity profile distinguishes the compound from simple methoxybenzonitriles such as 4-methoxybenzonitrile, which lack the hydroxyethoxy functionality and exhibit significantly reduced or negligible antiproliferative activity in comparable assay systems [1]. The presence of both the methoxy and hydroxyethoxy substituents on the benzonitrile core appears to be a critical determinant of the observed cytotoxic effects, likely through enhanced cellular uptake or specific target engagement .

Anticancer screening Cytotoxicity assay Oncology drug discovery

Optimal Application Scenarios for 4-(2-Hydroxyethoxy)-3-methoxybenzonitrile (CAS 932909-10-9) Based on Differentiated Evidence


Soluble Epoxide Hydrolase (sEH) Inhibitor Discovery and Lead Optimization

4-(2-Hydroxyethoxy)-3-methoxybenzonitrile serves as a validated pharmacophore for the development of potent sEH inhibitors. The 3-methoxy-4-(2-hydroxyethoxy)benzonitrile scaffold has demonstrated nanomolar potency (IC50 = 5 nM) against human sEH when incorporated into optimized inhibitor structures, with maintained cellular activity (IC50 = 80 nM) [1]. This potency positions the compound as a superior starting point for medicinal chemistry campaigns targeting cardiovascular, inflammatory, and metabolic diseases where sEH inhibition is therapeutically relevant. Researchers should prioritize this specific compound over generic benzonitrile building blocks, which exhibit >5,000-fold lower potency in the same assay systems [2]. The terminal hydroxyl group provides a functional handle for further derivatization to optimize pharmacokinetic properties while maintaining target engagement [1].

CCR5-Mediated Disease Research: HIV Entry Inhibition and Inflammatory Disorders

Based on preliminary pharmacological screening identifying CCR5 antagonist activity, 4-(2-hydroxyethoxy)-3-methoxybenzonitrile is a candidate tool compound for research into HIV infection (via inhibition of viral entry), asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [3]. This application scenario is uniquely supported for this specific compound and is not applicable to the broader class of para-alkoxy benzonitriles, which have been characterized primarily as sweetness enhancers for food science applications [4]. Researchers investigating CCR5-mediated pathways should procure this specific compound rather than structurally related analogs that lack the demonstrated CCR5 antagonist activity [3].

Synthetic Building Block for Privileged Pharmacophore Construction

The 3-methoxy-4-alkoxybenzonitrile architecture is recognized as a privileged pharmacophore in medicinal chemistry, and 4-(2-hydroxyethoxy)-3-methoxybenzonitrile provides a versatile scaffold for further derivatization . The hydroxyethoxy moiety offers a reactive handle for conjugation to larger molecular frameworks, enabling the construction of focused compound libraries for structure-activity relationship (SAR) studies. The compound's synthetic accessibility via the vanillonitrile route provides a reliable and potentially cost-effective procurement pathway, particularly advantageous for laboratories requiring gram-to-kilogram quantities for lead optimization programs . This positions the compound as a strategically valuable intermediate for medicinal chemistry groups developing sEH inhibitors, CCR5 antagonists, or anticancer agents.

Anticancer Drug Discovery: Preliminary Cytotoxicity Screening

The demonstrated antiproliferative activity of 4-(2-hydroxyethoxy)-3-methoxybenzonitrile against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines supports its use as a starting point for anticancer drug discovery campaigns . While specific IC50 values for the exact compound require independent verification in primary literature, the preliminary cytotoxicity evidence, combined with the compound's favorable physicochemical properties and synthetic accessibility, justifies its inclusion in focused screening libraries for oncology targets. Researchers should note that simpler methoxybenzonitrile analogs lack the hydroxyethoxy functionality and exhibit significantly reduced antiproliferative activity, underscoring the importance of procuring this specific derivative [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-hydroxyethoxy)-3-methoxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.